3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester
Description
This compound is a highly substituted pyridinecarboxylic acid derivative characterized by a 3-pyridinecarboxylic acid core modified with multiple functional groups. Key structural features include:
- 4-(2-Chlorophenyl) substituent: Aromatic chlorination enhances lipophilicity and may influence receptor binding .
- Methyl ester at the C3 position: Esterification likely improves bioavailability by modulating hydrolysis rates compared to free carboxylic acids .
Its design aligns with trends in heterocyclic chemistry, where pyridine derivatives are optimized for bioactivity through strategic substitution .
Properties
CAS No. |
223734-98-3 |
|---|---|
Molecular Formula |
C37H32ClN3O8 |
Molecular Weight |
682.1 g/mol |
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-[4-(1,3-dioxoisoindol-2-yl)butanoyl]-6-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C37H32ClN3O8/c1-21-30(37(47)48-2)31(26-14-7-8-15-27(26)38)32(29(42)16-9-17-40-33(43)22-10-3-4-11-23(22)34(40)44)28(39-21)20-49-19-18-41-35(45)24-12-5-6-13-25(24)36(41)46/h3-8,10-15,31,39H,9,16-20H2,1-2H3 |
InChI Key |
NHVDPQDXBLKGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)COCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)CCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(2-Hydroxyethyl)-1H-isoindole-1,3(2H)-dione
Alkylation of Pyridine Intermediate
-
Ethoxy-Methyl Group :
-
Butyl-Ketone Linkage :
Esterification and Final Functionalization
The methyl ester is introduced early or late in the synthesis, depending on functional group compatibility:
-
Early-Stage Esterification :
-
Late-Stage Modification :
Optimization and Challenges
Key challenges include steric hindrance from bulky isoindole groups and regioselectivity in multi-substitution. Strategies to mitigate these issues:
-
Catalyst Selection : Co/Cu co-catalysis improves coupling efficiency for aryl-alkyl bonds.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
-
Temperature Control : Stepwise heating (25°C → 130°C) prevents decomposition.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrolysis of Methyl Ester
The methyl ester group () is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or bioavailability.
| Reaction Conditions | Product | Evidence |
|---|---|---|
| Acidic (e.g., ) | 3-Pyridinecarboxylic acid (free acid form) | Common ester hydrolysis |
| Basic (e.g., ) | Sodium salt of the carboxylic acid | Pharmaffiliates impurity data |
Deprotection of Phthalimido Groups
The compound contains two phthalimido groups () attached via ethoxy and butyl chains. These groups are typically introduced as amine-protecting agents and can be removed via hydrazinolysis to reveal primary amines.
| Reaction Conditions | Product | Evidence |
|---|---|---|
| Hydrazine () | Amine-functionalized derivative + phthalhydrazide byproduct | Amlodipine impurity analogs |
Oxidation of the Dihydropyridine Ring
The 1,4-dihydropyridine core is prone to oxidation, forming a fully aromatic pyridine ring. This reaction is common in drugs like nifedipine and amlodipine under oxidative conditions.
| Oxidizing Agent | Product | Evidence |
|---|---|---|
| /light or | Pyridine derivative with loss of dihydro character | Structural analogs |
Substitution at the Chlorophenyl Group
The 2-chlorophenyl substituent may undergo nucleophilic aromatic substitution (NAS), though chlorine’s poor leaving-group ability limits reactivity. Strong nucleophiles (e.g., ) under high temperatures could facilitate displacement.
| Reaction Conditions | Product | Evidence |
|---|---|---|
| , Cu catalyst | 2-Aminophenyl-substituted derivative | Chlorophenyl reactivity trends |
Degradation Pathways
The compound’s stability under stress conditions (heat, light, pH extremes) was inferred from studies on amlodipine impurities. Key degradation products include:
Synthetic Routes
While explicit synthetic steps for this compound are not documented, its structure suggests a multi-step synthesis involving:
-
Dihydropyridine core formation via Hantzsch synthesis.
-
Phthalimido protection of amine intermediates.
-
Esterification and alkylation to introduce side chains.
Relevant intermediates include 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-3-pyridinecarboxylate derivatives .
Scientific Research Applications
Pharmacological Potential
The structure of this compound suggests potential applications in pharmacology, particularly as a therapeutic agent. Research indicates that derivatives of pyridinecarboxylic acids often exhibit anti-inflammatory, analgesic, and anticancer properties. The specific modifications present in this compound may enhance its efficacy against various diseases.
Case Study: Anticancer Activity
A study investigated the anticancer properties of similar pyridine derivatives. The results indicated that compounds with a chlorophenyl group exhibited significant cytotoxicity against several cancer cell lines. This opens avenues for further exploration of the specific compound for targeted cancer therapies .
Antimicrobial Properties
Research has shown that pyridinecarboxylic acid derivatives can possess antimicrobial activity. The presence of the chlorophenyl moiety may contribute to enhanced interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In a comparative study, several pyridine derivatives were tested against common bacterial strains. The results demonstrated that compounds with similar structural features to 3-Pyridinecarboxylic acid showed promising antibacterial effects, warranting further investigation into their mechanisms of action .
Neuroprotective Effects
Recent studies have suggested that certain pyridine derivatives may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The unique structural components of this compound may influence neuroprotective pathways.
Case Study: Neuroprotection in In Vitro Models
Research involving in vitro models of neurodegeneration highlighted the protective effects of pyridine derivatives on neuronal cells under oxidative stress conditions. This suggests that the compound could be explored for its neuroprotective properties in future studies .
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of investigation.
- It likely interacts with specific molecular targets or pathways, but detailed studies are required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Antioxidant Activity: The target compound lacks direct antioxidant data, but structurally similar pyridin-2(1H)-one derivatives (e.g., bromophenyl-substituted analogs) exhibit up to 79.05% DPPH radical scavenging, comparable to ascorbic acid .
Antimicrobial Potential: Pyridine derivatives with halogen substituents (e.g., chloro, bromo) show moderate inhibition against Staphylococcus aureus and Escherichia coli . The target compound’s 2-chlorophenyl group may enhance antibacterial activity via membrane disruption, akin to brominated analogs .
Isoindole-dione groups may reduce cytochrome P450-mediated metabolism, a feature observed in related heterocycles .
Molecular Docking and Binding Affinity :
- Pyridinecarboxylic acid derivatives with bulky substituents (e.g., isoindole-dione) show higher binding affinities in docking studies due to enhanced hydrophobic interactions . The target compound’s dual isoindole-dione groups may improve target engagement compared to simpler analogs like tetrahydro-pyridines .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of this compound requires multi-step strategies due to its complex heterocyclic core and multiple isoindole-1,3-dione substituents. Key steps include:
- Cyclization : Utilize palladium or copper catalysts to form the pyridine ring, as demonstrated in analogous heterocyclic syntheses (e.g., cyclization of aminopyridines with aldehydes) .
- Functionalization : Introduce the 2-chlorophenyl group via Suzuki-Miyaura coupling, ensuring optimal conditions (e.g., Cs₂CO₃ as a base, tert-butyl alcohol solvent) .
- Esterification : Methyl ester formation can be achieved via nucleophilic substitution with methyl iodide under anhydrous conditions .
- Purification : Employ gradient column chromatography with DCM/MeOH to isolate intermediates, followed by crystallization from DMF/ethanol mixtures .
Q. How can researchers confirm the structural integrity of this compound?
Comprehensive analytical characterization is critical:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions, particularly the isoindole-dione groups (distinct carbonyl signals at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with attention to fragmentation patterns of the ester and isoindole-dione moieties .
- HPLC-Purity : Ensure >98% purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect residual solvents or unreacted intermediates .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Given structural analogs with reported bioactivity, prioritize:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Antiproliferative Activity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .
- Membrane Permeability : Use Caco-2 cell monolayers to assess bioavailability, critical for lead optimization .
Advanced Research Questions
Q. How can reaction yields be optimized for the isoindole-dione-containing intermediates?
- Solvent Selection : Replace toluene with DMF to enhance solubility of polar intermediates, as shown in similar isoindole-dione syntheses .
- Catalyst Screening : Test Pd(OAc)₂ with XPhos ligand for coupling reactions, which improves efficiency in sterically hindered environments .
- Temperature Control : Maintain 40–100°C during cyclization to balance reaction rate and side-product formation .
Q. How to resolve contradictions in spectroscopic data for structural elucidation?
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., dihydro-pyridine conformation) by growing single crystals in ethyl acetate/hexane .
- 2D NMR Techniques : Use HSQC and HMBC to correlate protons with carbonyl carbons, clarifying connectivity of the isoindole-dione groups .
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .
Q. What strategies mitigate decomposition during long-term storage?
- Lyophilization : Freeze-dry the compound to remove moisture, which hydrolyzes the methyl ester .
- Inert Atmosphere Storage : Use argon-filled vials with desiccants to prevent oxidation of the dihydro-pyridine ring .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways (e.g., ester hydrolysis) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to assess electronic effects .
- Ester Hydrolysis : Prepare the free carboxylic acid derivative to evaluate the role of the methyl ester in bioavailability .
- Isoindole-dione Removal : Test truncated analogs lacking the 1,3-dioxo groups to determine their contribution to target binding .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent purity) meticulously, as minor variations can drastically alter yields .
- Data Transparency : Publish raw spectral data (e.g., NMR FID files) in supplementary materials to facilitate peer validation .
- Ethical Compliance : Adhere to institutional guidelines for handling chlorinated intermediates and cytotoxic derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
